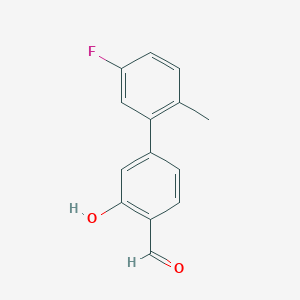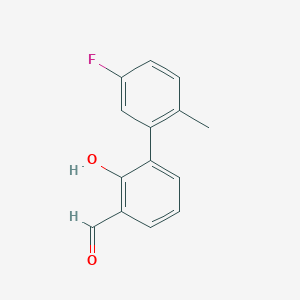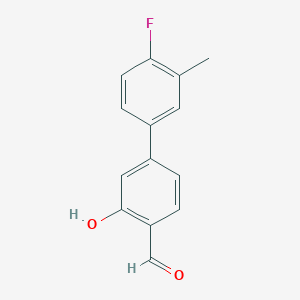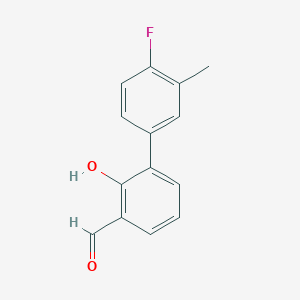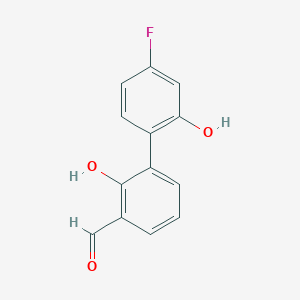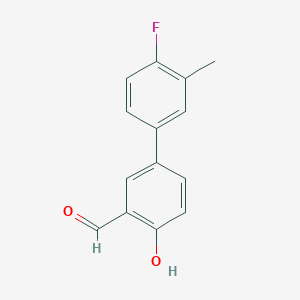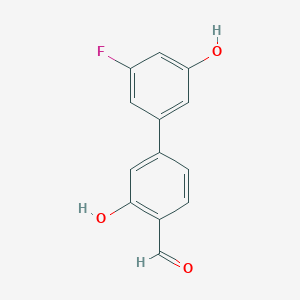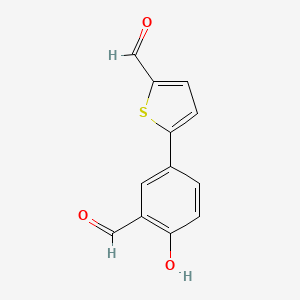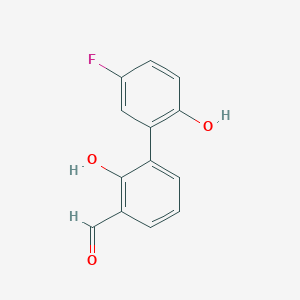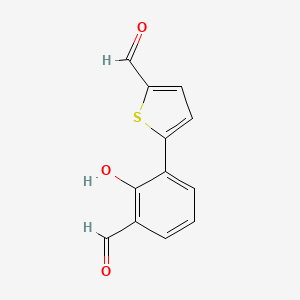
5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, is a compound belonging to the phenolic family of compounds, which are characterized by their presence of a phenolic hydroxyl group. It is a highly versatile compound, with a wide range of applications in the fields of synthetic chemistry, pharmaceuticals, biochemistry, and more.
Scientific Research Applications
5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals and other biologically active compounds. It is also used in the synthesis of polymers, which can be used in the production of plastics and other materials. Additionally, 5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, is used in the preparation of fluorescent probes, which can be used for biological imaging and other applications.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, is not yet fully understood. However, it is known that the compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer activities in vitro. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, in laboratory experiments is its versatility. The compound can be used in a wide range of synthetic and biochemical reactions, and can be used to synthesize a variety of compounds. Additionally, the compound is relatively stable, making it suitable for use in long-term experiments. However, the compound is also relatively expensive, and its use may be limited by the cost.
Future Directions
The potential future directions for 5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, are numerous. Further research is needed to fully understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, the compound could be used in the synthesis of more complex compounds, such as pharmaceuticals and other biologically active compounds. Finally, the compound could be used in the development of new materials and technologies, such as fluorescent probes and polymers.
Synthesis Methods
5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, can be synthesized using a variety of methods, including direct fluorination, condensation of phenol and formaldehyde, and nucleophilic substitution. In the direct fluorination method, a compound containing a phenolic hydroxyl group is treated with fluorine gas or a fluorinating agent such as N-fluoro-1-chloro-2-hydroxy-3-methoxybenzene. This reaction produces 5-fluoro-2-hydroxyphenyl-2-formylphenol, 95%. In the condensation of phenol and formaldehyde method, phenol and formaldehyde are reacted in the presence of an acid catalyst to produce 5-fluoro-2-hydroxyphenyl-2-formylphenol, 95%. Finally, in the nucleophilic substitution method, a nucleophile such as sodium hydroxide is reacted with a compound containing a phenolic hydroxyl group to produce 5-fluoro-2-hydroxyphenyl-2-formylphenol, 95%.
properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-4-12(16)11(6-10)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAYMYDLMKBPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685110 |
Source


|
| Record name | 5'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261892-05-0 |
Source


|
| Record name | 5'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


